molecular formula C19H20Cl2O4 B13879261 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid

3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid

Cat. No.: B13879261
M. Wt: 383.3 g/mol
InChI Key: VRUGCGRXLNANPI-UHFFFAOYSA-N
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Description

3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid is an organic compound with a complex structure featuring multiple functional groups

Preparation Methods

The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 3,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 3,4-dichlorophenylmethoxy intermediate.

    Coupling with the methylphenyl group: The intermediate is then coupled with a 3-methylphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.

    Introduction of the ethoxypropanoic acid group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid can be compared with similar compounds, such as:

    3,4-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.

    3,4-Dichlorophenethylamine: Another compound with the dichlorophenyl group, but with different biological activities and applications.

    4-[(3,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Cl2O4

Molecular Weight

383.3 g/mol

IUPAC Name

3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C19H20Cl2O4/c1-3-24-18(10-19(22)23)14-5-7-17(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,18H,3,10-11H2,1-2H3,(H,22,23)

InChI Key

VRUGCGRXLNANPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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